DPP-4 Inhibitory Potency In Vitro
Saxagliptin demonstrates at least 10‑fold greater in vitro inhibitory potency for human DPP‑4 compared with sitagliptin, and a 10‑fold advantage over vildagliptin. The inhibition constant (Ki) for saxagliptin at 37°C is 1.3 nM, in contrast to 18 nM for sitagliptin and 13 nM for vildagliptin, establishing a quantitative, molecular‑level distinction that does not, however, translate directly to superior clinical efficacy [1].
| Evidence Dimension | Inhibition constant (Ki) for recombinant human DPP‑4 at 37°C |
|---|---|
| Target Compound Data | Ki = 1.3 nM |
| Comparator Or Baseline | Sitagliptin Ki = 18 nM; Vildagliptin Ki = 13 nM |
| Quantified Difference | Saxagliptin is 13.8‑fold more potent than sitagliptin (18 / 1.3) and 10‑fold more potent than vildagliptin (13 / 1.3) |
| Conditions | In vitro recombinant human DPP‑4 enzyme assay at 37°C |
Why This Matters
This intrinsic difference in target binding affinity is a key point of differentiation in early‑stage drug discovery and in vitro assay design; however, procurement decisions predicated solely on in vitro Ki risk overestimating clinical relevance, as potency differences are largely mitigated by pharmacokinetic factors and once‑daily dosing at approved strengths.
- [1] Neumiller JJ. Saxagliptin: a review of its use in the management of type 2 diabetes mellitus. Drugs. 2012;72(5):699-723. View Source
